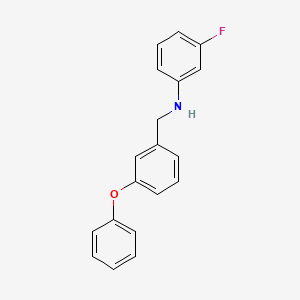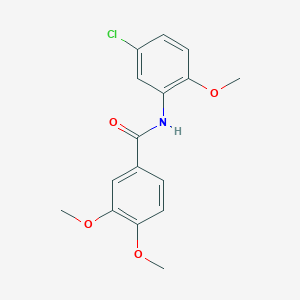
4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one, also known as EF-24, is a synthetic compound that has shown promising results in scientific research. EF-24 belongs to the class of chalcones, which are known for their diverse biological activities.
Mécanisme D'action
4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one exerts its anti-cancer effects by targeting multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis. This compound has been shown to inhibit the NF-κB and STAT3 pathways, which are known to promote cancer cell growth and survival. This compound also activates the Nrf2 pathway, which plays a key role in cellular defense against oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for eliminating cancer cells. This compound also inhibits angiogenesis (formation of new blood vessels), which is essential for tumor growth and metastasis. In addition, this compound has been found to modulate the immune system by increasing the activity of natural killer cells and T cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has several advantages for lab experiments. It is a stable and water-soluble compound, which makes it easy to handle and administer. This compound also has low toxicity and does not show any significant side effects in animal models. However, this compound has limited bioavailability, which means that it may not reach the target tissues in sufficient concentrations. This can be overcome by using appropriate drug delivery systems.
Orientations Futures
4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has shown great potential as an anti-cancer agent, and further research is needed to explore its clinical applications. Some of the future directions for this compound research include:
1. Development of more efficient drug delivery systems to improve its bioavailability.
2. Exploration of the synergistic effects of this compound with other anti-cancer agents.
3. Investigation of the effects of this compound on cancer stem cells, which are known to be resistant to chemotherapy and radiation therapy.
4. Evaluation of the safety and efficacy of this compound in clinical trials.
5. Exploration of the potential applications of this compound in other diseases, such as inflammation, neurodegenerative disorders, and microbial infections.
Conclusion:
This compound is a promising synthetic compound that has shown anti-cancer, anti-inflammatory, anti-oxidant, and anti-microbial activities. This compound exerts its effects by targeting multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis. This compound has several advantages for lab experiments, but its limited bioavailability needs to be addressed. Further research is needed to explore the clinical applications of this compound and its potential in other diseases.
Méthodes De Synthèse
4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one can be synthesized using a multi-step reaction starting from 3,4-dimethoxybenzaldehyde and 2-fluorobenzaldehyde. The key step in the synthesis involves the formation of the chalcone intermediate, which is then cyclized to form the oxazole ring. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
4-(4-ethoxy-3-methoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, colon, and lung cancer cells. This compound has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has shown anti-inflammatory, anti-oxidant, and anti-microbial activities.
Propriétés
IUPAC Name |
(4Z)-4-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4/c1-3-24-16-9-8-12(11-17(16)23-2)10-15-19(22)25-18(21-15)13-6-4-5-7-14(13)20/h4-11H,3H2,1-2H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXOLPGJMYUFKI-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-{[2-(2-nitrophenyl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5772705.png)
![N-cyclohexyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide](/img/structure/B5772713.png)



![5,7-dimethyl-3-phenyl-3H-pyrido[4,3,2-de]quinazoline](/img/structure/B5772736.png)
![4-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5772752.png)


![2-{[(2-methylphenyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5772778.png)
![5-chloro-2-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5772789.png)
![2-{4-[(2-hydroxyphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5772795.png)

![N'-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B5772808.png)
